4-amino-2-(3,4-dichlorophenyl)-6-methylpyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(3,4-dichlorophenyl)-6-methylpyrimidine-5-carbonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group, a methyl group, and a cyano group, as well as a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors such as amines, aldehydes, and nitriles under specific conditions.
Cyclization Reactions: Cyclization of intermediates to form the pyrimidine ring.
Halogenation Reactions: Introduction of chlorine atoms to the phenyl ring.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups to amino groups.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (e.g., sodium hydroxide, NaOH) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Use in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-2-(3,4-dichlorophenyl)pyrimidine-5-carboxamide
2-(3,4-Dichlorophenyl)-4-methylpyrimidine-5-carbonitrile
4-Amino-2-(3,4-dichlorophenyl)pyrimidine-5-carboxylic acid
Uniqueness: 4-Amino-2-(3,4-dichlorophenyl)-6-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound holds promise for various applications, and ongoing research continues to uncover its full potential
Properties
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)-6-methylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c1-6-8(5-15)11(16)18-12(17-6)7-2-3-9(13)10(14)4-7/h2-4H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQEFZSBPOPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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